molecular formula C21H20N4O2S B11355090 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11355090
M. Wt: 392.5 g/mol
InChI Key: BXJYHOUFKFBJOH-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone intermediate, followed by the formation of the thiadiazole ring, and finally, the coupling with benzamide.

    Pyrrolidinone Intermediate Formation: The initial step involves the reaction of 4-ethylbenzaldehyde with an appropriate amine to form an imine, which is then cyclized to form the pyrrolidinone ring.

    Thiadiazole Ring Formation: The pyrrolidinone intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Coupling with Benzamide: The final step involves the coupling of the thiadiazole intermediate with benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H20N4O2S/c1-2-14-8-10-17(11-9-14)25-13-16(12-18(25)26)20-23-24-21(28-20)22-19(27)15-6-4-3-5-7-15/h3-11,16H,2,12-13H2,1H3,(H,22,24,27)

InChI Key

BXJYHOUFKFBJOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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